molecular formula C10H20OSi B8725068 Cyclohexene, 3-methyl-1-(trimethylsilyloxy)- CAS No. 55373-58-5

Cyclohexene, 3-methyl-1-(trimethylsilyloxy)-

Cat. No. B8725068
CAS RN: 55373-58-5
M. Wt: 184.35 g/mol
InChI Key: KXXKKGFCNVGDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexene, 3-methyl-1-(trimethylsilyloxy)- is a useful research compound. Its molecular formula is C10H20OSi and its molecular weight is 184.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexene, 3-methyl-1-(trimethylsilyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexene, 3-methyl-1-(trimethylsilyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

55373-58-5

Product Name

Cyclohexene, 3-methyl-1-(trimethylsilyloxy)-

Molecular Formula

C10H20OSi

Molecular Weight

184.35 g/mol

IUPAC Name

trimethyl-(3-methylcyclohexen-1-yl)oxysilane

InChI

InChI=1S/C10H20OSi/c1-9-6-5-7-10(8-9)11-12(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

KXXKKGFCNVGDAP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=C1)O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, a suspension of N,N,N′,N′-tetramethylethylenediamine (0.94 mL, 6.24 mmol) and copper iodide (0.42 g, 2.18 mmol) in anhydrous tetrahydrofuran (4 mL) was stirred at room temperature for 5 minutes. The reaction mixture was cooled to −78° C. and a 1.6 M methyl lithium solution in diethyl ether (1.30 mL, 2.08 mmol) was added. After stirring for 20 minutes at the same temperature, trimethylsilyl chloride (0.66 mL, 5.20 mmol) and a solution of cyclohexenone (0.20 g, 2.08 mmol) in anhydrous tetrahydrofuran (2 mL) were added. The reaction mixture was stirred 20 minutes at −78° C. and quenched with a saturated solution of ammonium chloride (10 mL). Diethyl ether (20 mL) was added and the mixture was allowed to reach room temperature. Layers were separated and the organic layer was successively washed with 0.5N hydrochloric acid (15 mL), and a saturated solution of sodium bicarbonate (15 mL), then dried over sodium sulfate and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (dichloromethane) to provide trimethyl[(3-methylcyclohex-1-en-1-yl)oxy]silane (17a) (0.20 g, 1.08 mmol, 52%).
Quantity
0.94 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.42 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0.66 mL
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

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